6-(4-Fluorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
6-(4-Fluorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrido[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction.
Attachment of the Morpholin-4-yl Group: This can be done through amination reactions using morpholine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or morpholine moieties.
Reduction: Reduction reactions could be used to modify the pyrido[3,2-d]pyrimidine core or the fluorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary, but common reagents include halides, acids, or bases.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic agent for diseases such as cancer or neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of kinase activity, modulation of signal transduction pathways, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine
- 6-(4-Methylphenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine
Uniqueness
6-(4-Fluorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms often enhance the metabolic stability and binding affinity of compounds, making them more effective as therapeutic agents.
Properties
CAS No. |
897361-81-8 |
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Molecular Formula |
C17H16FN5O |
Molecular Weight |
325.34 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C17H16FN5O/c18-12-3-1-11(2-4-12)13-5-6-14-15(20-13)16(22-17(19)21-14)23-7-9-24-10-8-23/h1-6H,7-10H2,(H2,19,21,22) |
InChI Key |
UDOPCBXQCZZFCY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2N=C(C=C3)C4=CC=C(C=C4)F)N |
Origin of Product |
United States |
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